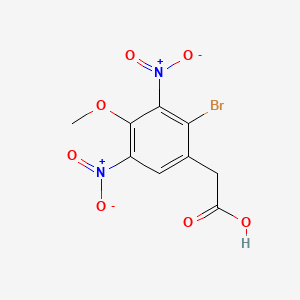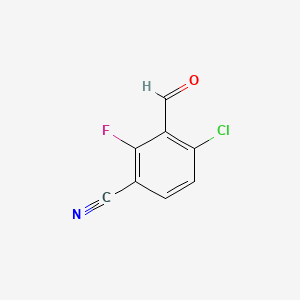
4-Chloro-2-fluoro-3-formylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzonitrile derivative followed by formylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of reactive chemicals and potential hazards associated with the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-carboxybenzonitrile.
Reduction: 4-Chloro-2-fluoro-3-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoro-3-formylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzonitrile: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
4-Chloro-3-fluoro-2-formylbenzonitrile: Similar structure but different positioning of functional groups, leading to distinct chemical properties.
2-Fluoro-5-formylbenzonitrile: Another benzonitrile derivative with different substitution patterns.
Uniqueness
4-Chloro-2-fluoro-3-formylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.
Eigenschaften
Molekularformel |
C8H3ClFNO |
|---|---|
Molekulargewicht |
183.56 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-3-formylbenzonitrile |
InChI |
InChI=1S/C8H3ClFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H |
InChI-Schlüssel |
AUDYSWUXFBCMKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)

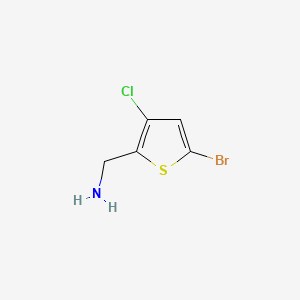
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)


![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
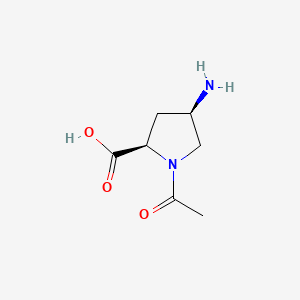
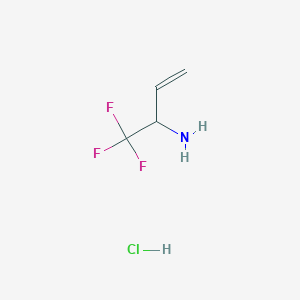
amine hydrochloride](/img/structure/B13471411.png)

